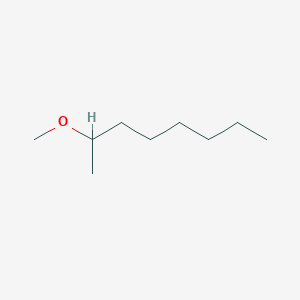

2-Methoxyoctane

Beschreibung

Eigenschaften

IUPAC Name |

2-methoxyoctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILJBLUOUOALOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498484 | |

| Record name | 2-Methoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541-09-9 | |

| Record name | 2-Methoxyoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Methoxyoctane (CAS Number 1541-09-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and spectral data for 2-Methoxyoctane. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative information for related compounds and general principles applicable to alkyl ethers.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1541-09-9 | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CCCCCCC(C)OC | [1] |

| XLogP3-AA (Computed) | 3.4 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [1] |

| Rotatable Bond Count (Computed) | 6 | [1] |

| Exact Mass (Computed) | 144.151415 g/mol | [1] |

| Topological Polar Surface Area (Computed) | 9.2 Ų | [1] |

Table 2: Comparative Experimental Data for 1-Methoxyoctane (CAS 929-56-6)

| Property | Value | Source |

| Boiling Point | 173.5 °C at 760 mmHg | |

| Density | 0.786 g/cm³ | |

| Refractive Index | 1.41 |

Alkyl ethers, such as this compound, are generally colorless liquids at room temperature with a characteristic pleasant odor.[2] They are less dense than water and have limited solubility in water.[3][4] Their boiling points are typically lower than those of corresponding alcohols due to the absence of intermolecular hydrogen bonding.[3][5]

Synthesis of this compound

A common and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson Ether Synthesis .[6][7][8] This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide.[6]

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a secondary alkyl ether, which can be adapted for this compound. The synthesis would involve the reaction of sodium 2-octanoxide with a methyl halide (e.g., methyl iodide).

Materials:

-

2-Octanol

-

Sodium hydride (NaH) or other strong base

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-octanol in the anhydrous solvent.

-

Cool the solution in an ice bath and slowly add sodium hydride in portions. The reaction will generate hydrogen gas. Continue stirring at room temperature until the gas evolution ceases, indicating the complete formation of the sodium 2-octanoxide.

-

Ether Formation: Cool the alkoxide solution again in an ice bath and add methyl iodide dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by fractional distillation.

Caption: General workflow for the synthesis of this compound via Williamson Ether Synthesis.

Spectral Data

Safety and Handling

Detailed toxicological and safety data for this compound are not available. As with all alkyl ethers, it should be handled in a well-ventilated fume hood.[3] Ethers can form explosive peroxides upon exposure to air and light.[3] Therefore, it is crucial to store them in tightly sealed, opaque containers and to test for the presence of peroxides before heating or distillation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a simple alkyl ether for which there is a notable lack of publicly available experimental data. The information provided in this guide is based on computational predictions and comparative data from its isomers. Researchers interested in this compound for applications in drug development or as a non-polar solvent or intermediate will likely need to synthesize it and characterize its properties in the laboratory. The Williamson ether synthesis provides a reliable and well-established method for its preparation.

References

- 1. This compound | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkyl Ether Bond, Formula & Molecular Structure | Study.com [study.com]

- 3. britannica.com [britannica.com]

- 4. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. Octane, 1-methoxy- [webbook.nist.gov]

- 10. 1-Methoxyoctane | C9H20O | CID 70247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Octane, 3-methoxy- | C9H20O | CID 552084 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxyoctane (CAS No. 1541-09-9), a secondary alkyl ether. Due to the limited availability of experimental data for this specific compound, this document combines computed data from established chemical databases with detailed theoretical predictions for its synthesis, spectroscopic properties, and safety considerations. The information is structured to serve as a foundational resource for professionals in research and development.

Compound Identification and Properties

This compound is an organic compound classified as a secondary ether. Its structure consists of a methoxy group attached to the second carbon of an eight-carbon alkyl chain.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1541-09-9[1] |

| Molecular Formula | C₉H₂₀O[1] |

| Molecular Weight | 144.25 g/mol [1] |

| Canonical SMILES | CCCCCCC(C)OC[1] |

| InChI | InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3[1] |

| InChIKey | DILJBLUOUOALOF-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

| Property | Predicted Value |

| XLogP3-AA | 3.4 |

| Topological Polar Surface Area | 9.2 Ų[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 6 |

| Exact Mass | 144.151415257 Da[1] |

| Monoisotopic Mass | 144.151415257 Da[1] |

| Complexity | 61.7 |

Ethers are generally colorless liquids with a characteristic sweet smell at room temperature.[2] They are less dense than water and have lower boiling points compared to alcohols with similar molecular weights due to the absence of hydrogen bonding between ether molecules.[2][3] Ethers are relatively unreactive, which makes them useful as solvents.[2]

Synthesis of this compound

The most established and versatile method for the synthesis of unsymmetrical ethers like this compound is the Williamson ether synthesis.[2][4] This method involves the Sₙ2 reaction between an alkoxide and an alkyl halide.[2][4]

For the synthesis of this compound, there are two possible routes within the Williamson synthesis framework:

-

Route A: Reaction of sodium 2-octoxide with a methyl halide (e.g., methyl iodide).

-

Route B: Reaction of sodium methoxide with a 2-halooctane (e.g., 2-bromooctane).

Route A is generally preferred because the Sₙ2 reaction is more efficient with less sterically hindered alkyl halides.[5] Methyl halides are ideal substrates for Sₙ2 reactions. Route B, involving a secondary alkyl halide, would likely lead to a significant amount of the E2 elimination by-product, 1-octene, as sodium methoxide is a strong base.[2][5]

Proposed Experimental Protocol: Williamson Ether Synthesis (Route A)

This protocol outlines a potential laboratory-scale synthesis of this compound.

Reactants and Reagents:

-

2-Octanol

-

Sodium hydride (NaH) or another strong base

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in the chosen anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-octanol (1 equivalent) in the anhydrous solvent to the flask via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for approximately 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-octoxide.

-

Sₙ2 Reaction: Cool the reaction mixture back to 0 °C.

-

Add methyl iodide (1.1 equivalents) dropwise to the alkoxide solution.

-

After the addition, allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride to destroy any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether or the chosen reaction solvent.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation to yield the final product.

Predicted Spectroscopic Data

No experimental spectra for this compound are readily available. The following data are predicted based on the known spectroscopic behavior of similar alkyl ethers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.3 | singlet | 3H |

| -OCH- | ~3.4 | sextet | 1H |

| -CH₂- (adjacent to -OCH-) | ~1.5 | multiplet | 2H |

| -(CH₂)₄- | ~1.2-1.4 | multiplet | 8H |

| Terminal -CH₃ | ~0.9 | triplet | 3H |

| -CH₃ (on C2) | ~1.1 | doublet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The broadband-decoupled ¹³C NMR spectrum of this compound will show a single peak for each of the nine non-equivalent carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | ~56 |

| -OCH- | ~78 |

| -CH₂- (adjacent to -OCH-) | ~39 |

| -(CH₂)₄- | ~23-32 |

| Terminal -CH₃ | ~14 |

| -CH₃ (on C2) | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum of an ether is characterized by the C-O stretching vibration.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| C-O Stretch | 1150 - 1085 | Strong and characteristic for ethers |

| C-H Stretch (sp³) | 2960 - 2850 | Strong, multiple bands |

| C-H Bend | 1470 - 1365 | Variable |

Mass Spectrometry (MS)

The mass spectrum of an ether typically shows a weak molecular ion peak.[6] The major fragmentation pathway is α-cleavage (cleavage of a C-C bond adjacent to the oxygen atom), which results in a resonance-stabilized cation.[4][6] For this compound, the most significant α-cleavage would involve the loss of the hexyl radical to form a cation with m/z = 59. Another possible fragmentation is the loss of a methoxy radical to form a 2-octyl cation (m/z = 113), or the loss of a methyl radical to form a cation at m/z = 129.

Safety and Handling

Specific toxicology data for this compound is not available.[7] Therefore, it should be handled with the precautions appropriate for a flammable organic liquid of unknown toxicity. General safety guidelines for alkyl ethers should be followed.

-

Flammability: Ethers are flammable, and some can form explosive peroxides upon prolonged exposure to air and light.[8] Store in a cool, dry, well-ventilated area away from ignition sources.[9]

-

Inhalation: High concentrations of ether vapors can cause drowsiness, dizziness, and other central nervous system effects.[9] Work in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: May cause irritation.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: While the toxicity of this compound is unknown, some short-chain glycol ethers are known to have reproductive and developmental toxicity.[7][10][11] Although this compound is not a glycol ether, it is prudent to handle it with care to minimize exposure until more specific data is available.

Biological Activity and Drug Development Context

There is currently no published information on the specific biological activity or pharmacological effects of this compound. However, the ether functional group is present in a wide range of biologically active molecules and pharmaceuticals.[12][13] For example, codeine is the methyl ether of morphine, and many modern anesthetics are halogenated ethers.[2][14] Ethers are also used as solvents in the manufacturing of pharmaceuticals and for extractions.[5][12]

The incorporation of alkyl ether moieties can influence a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[15] The long alkyl chain of this compound would significantly increase its lipophilicity. While no direct applications are known, its structure could serve as a fragment or lead compound in medicinal chemistry research, particularly in areas where modulation of lipophilicity is desired. Further research is needed to determine if this compound or related structures possess any significant biological activity.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Ether | Chemical Structure & Properties | Britannica [britannica.com]

- 3. scribd.com [scribd.com]

- 4. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 5. Key Uses of Ethers in Health Care Industry | Chemistry Guide [vedantu.com]

- 6. GCMS Section 6.13 [people.whitman.edu]

- 7. TR 064 - The Toxicology of Glycol Ethers and its Relevance to Man - ECETOC [ecetoc.org]

- 8. Ethers | Safety Services - UCL – University College London [ucl.ac.uk]

- 9. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 10. Clinical toxicology of ethylene glycol monoalkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. labinsights.nl [labinsights.nl]

- 13. researchgate.net [researchgate.net]

- 14. Explain the Uses of Ethers in Different Fields. [unacademy.com]

- 15. How Alkyls Influence Medicinal Chemistry Developments? [eureka.patsnap.com]

An In-depth Technical Guide to the Synthesis of 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-methoxyoctane, a molecule of interest in various chemical research and development sectors. The document details established methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is an ether with potential applications as a solvent, a chemical intermediate, and a building block in the synthesis of more complex molecules. Its synthesis can be approached through several established methods in organic chemistry. This guide will focus on the two most prominent and practical synthetic routes: the Williamson ether synthesis and the alkoxymercuration-demercuration reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide or other suitable leaving group from an alkyl halide.

For the synthesis of this compound, the most efficient approach involves the reaction of sodium 2-octanoxide with a methyl halide. This pathway is preferred as it utilizes a primary methyl halide, which minimizes the competing elimination (E2) reaction that can be significant when using a secondary alkyl halide.

Synthesis Pathway

The synthesis of this compound via the Williamson ether synthesis is a two-step process:

-

Formation of the Alkoxide: 2-Octanol is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium 2-octanoxide.

-

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and reacts with a methylating agent, such as methyl iodide (CH₃I), to yield this compound.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-Octanol | C₈H₁₈O | 130.23 | 10.0 g | 0.077 |

| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 3.4 g | 0.085 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Methyl Iodide | CH₃I | 141.94 | 13.1 g (5.8 mL) | 0.092 |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | q.s. | - |

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

-

Alkoxide Formation: Sodium hydride (3.4 g of 60% dispersion in mineral oil) is carefully washed with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then suspended in anhydrous THF (100 mL) in the reaction flask. The suspension is cooled to 0 °C in an ice bath. A solution of 2-octanol (10.0 g) in anhydrous THF (50 mL) is added dropwise to the stirred suspension over 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional hour, or until hydrogen gas evolution ceases.

-

Methylation: The reaction mixture is cooled back down to 0 °C, and methyl iodide (13.1 g) is added dropwise over 20 minutes. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

-

Work-up: The reaction is carefully quenched by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to afford pure this compound.

Expected Yield:

The Williamson ether synthesis, when performed under these conditions, can be expected to provide a good yield of the desired product, typically in the range of 70-85%.

Alkoxymercuration-Demercuration

An alternative route to this compound is the alkoxymercuration-demercuration of an alkene. This two-step process provides a Markovnikov addition of an alcohol across a double bond, avoiding the carbocation rearrangements that can occur in acid-catalyzed hydration. For the synthesis of this compound, the starting alkene would be 1-octene.

Synthesis Pathway

-

Alkoxymercuration: 1-Octene reacts with mercuric trifluoroacetate (Hg(OCOCF₃)₂) in the presence of methanol. The methanol attacks the more substituted carbon of the mercurinium ion intermediate.

-

Demercuration: The resulting organomercury intermediate is then reduced with sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield this compound.

Spectroscopic Data

The structural confirmation of the synthesized this compound would be performed using standard spectroscopic techniques. The expected data is summarized below.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | δ ~3.3 ppm (s, 3H, -OCH₃); δ ~3.4 ppm (m, 1H, -CH(OCH₃)-); δ ~1.1 ppm (d, 3H, -CH(OCH₃)CH₃ ); δ 0.8-1.6 ppm (m, 13H, alkyl chain) |

| ¹³C NMR | δ ~78 ppm (-C H(OCH₃)-); δ ~56 ppm (-OC H₃); δ ~20-35 ppm (alkyl chain carbons) |

| IR (Infrared) | 2960-2850 cm⁻¹ (C-H stretch); 1115-1085 cm⁻¹ (C-O stretch, strong) |

Conclusion

This technical guide has detailed the primary synthetic pathways for this compound, with a focus on the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. The Williamson ether synthesis, utilizing 2-octanol and a methyl halide, is presented as the more practical and efficient route for laboratory-scale synthesis. The provided experimental protocol and tabulated data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The successful synthesis and characterization of this compound can be readily achieved by following the methodologies outlined in this guide.

An In-depth Technical Guide to the Chemical Structure and Isomers of 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical structure, properties, and isomers of 2-methoxyoctane, a saturated ether with the molecular formula C₉H₂₀O. The document details the constitutional and stereoisomers of this compound, presenting available physicochemical data in a comparative format. Furthermore, it outlines detailed experimental protocols for the synthesis and analysis of this compound, adaptable for its isomers. This guide is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug development, providing foundational knowledge for the utilization of this compound and related compounds in their work.

Chemical Structure and Identification of this compound

This compound is an aliphatic ether characterized by a methoxy group (-OCH₃) bonded to the second carbon atom of an eight-carbon saturated chain. This structure results in a chiral center at the C2 position, leading to the existence of two enantiomers.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₂₀O | [1] |

| Molecular Weight | 144.25 g/mol | [1] |

| Canonical SMILES | CCCCCCC(C)OC | [1] |

| CAS Number | 1541-09-9 | [1] |

Isomers of this compound

The molecular formula C₉H₂₀O encompasses a variety of structural isomers, which can be broadly categorized as constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula but differ in the connectivity of their atoms. These can be further classified into positional isomers and functional group isomers (other ethers with different carbon skeletons).

-

Positional Isomers: These isomers differ in the position of the methoxy group on the octane backbone. Key positional isomers include:

-

1-Methoxyoctane

-

3-Methoxyoctane

-

4-Methoxyoctane

-

-

Skeletal Isomers: These isomers have a different arrangement of the carbon atoms in the backbone, such as a heptane, hexane, or pentane chain with methyl or ethyl substituents, and a methoxy group.

Stereoisomers

Due to the presence of a chiral center at the carbon atom bonded to the methoxy group, this compound exists as a pair of enantiomers:

-

(R)-2-methoxyoctane

-

(S)-2-methoxyoctane

Similarly, 3-methoxyoctane and 4-methoxyoctane also possess a chiral center and therefore exist as enantiomeric pairs.

Physicochemical Properties of Methoxyoctane Isomers

A comparison of the available physicochemical properties of this compound and its positional isomers is presented below. It is important to note that while experimental data is available for 1-methoxyoctane, the data for other isomers are largely computed.

Table 2: Comparison of Physicochemical Properties of Methoxyoctane Isomers

| Property | 1-Methoxyoctane | This compound | 3-Methoxyoctane | 4-Methoxyoctane |

| CAS Number | 929-56-6[2] | 1541-09-9[1] | 54658-02-5[3] | 77067-56-2 |

| Molecular Weight ( g/mol ) | 144.25[2] | 144.25[1] | 144.25[3] | 144.25 |

| Boiling Point (°C) | 173.5 (experimental)[4] | 162.9 (estimated)[5] | Not available | Not available |

| Melting Point (°C) | -68.3 (estimated)[4] | Not available | Not available | Not available |

| Density (g/cm³) | 0.7892 (experimental)[4] | 0.786 (estimated) | Not available | Not available |

| Refractive Index | 1.4022 (experimental)[4] | 1.41 (estimated) | Not available | Not available |

| LogP | 3.588 (calculated)[4] | 3.4 (computed)[1] | 3.4 (computed)[3] | Not available |

Experimental Protocols

Synthesis of this compound

Two common and effective methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of 1-octene.

This method involves the Sₙ2 reaction between an alkoxide and an alkyl halide. For the synthesis of a secondary ether like this compound, it is preferable to use a primary alkyl halide and a secondary alkoxide to minimize the competing E2 elimination reaction.

Detailed Methodology:

-

Preparation of Sodium 2-octoxide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-octanol (1.0 eq) to anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) in portions.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

-

Ether Formation:

-

Cool the solution of sodium 2-octoxide back to 0 °C.

-

Add methyl iodide (CH₃I, 1.2 eq) dropwise via a syringe.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield pure this compound.

-

This method provides a Markovnikov addition of an alcohol across a double bond, avoiding the rearrangements that can occur in acid-catalyzed hydration.

Detailed Methodology:

-

Alkoxymercuration:

-

In a round-bottom flask, dissolve mercury(II) acetate (Hg(OAc)₂, 1.0 eq) in methanol (CH₃OH).

-

Add 1-octene (1.0 eq) to the solution and stir at room temperature for 1-2 hours.

-

-

Demercuration:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of sodium borohydride (NaBH₄, 0.5 eq) in aqueous sodium hydroxide.

-

-

Work-up and Purification:

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

-

Analytical Protocols

The characterization of this compound and the differentiation of its isomers can be achieved using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating and identifying volatile compounds like methoxyoctane isomers. The isomers will have slightly different retention times due to differences in their boiling points and polarities. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

General GC-MS Protocol:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating these isomers.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injection:

-

Inlet Temperature: 250-300 °C.

-

Injection Volume: 1-2 µL.

-

Splitless injection is often preferred for higher sensitivity.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 1-2 minutes.

-

Ramp: Increase to 150-200 °C at a rate of 5-10 °C/min.

-

Final Hold: Hold at the final temperature for 2-5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of this compound and its isomers. The chemical shifts and coupling patterns of the protons and carbons will be unique for each isomer.

Expected ¹H NMR Spectral Features for this compound:

-

A singlet for the methoxy group (-OCH₃) protons around 3.3-3.4 ppm.

-

A multiplet for the proton on the carbon bearing the methoxy group (C2-H) around 3.4-3.6 ppm.

-

Multiplets for the methylene (-CH₂-) and methyl (-CH₃) protons of the octyl chain at upfield chemical shifts (typically 0.8-1.6 ppm).

Expected ¹³C NMR Spectral Features for this compound:

-

A peak for the methoxy carbon (-OCH₃) around 56-58 ppm.

-

A peak for the carbon bonded to the oxygen (C2) in the range of 75-80 ppm.

-

Peaks for the other carbons of the octyl chain in the aliphatic region (typically 14-40 ppm).

General NMR Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified ether in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

-

Data Analysis: Process the spectra to determine chemical shifts, integration values, and coupling constants to confirm the structure of the isomer.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, isomers, and key properties of this compound. While there is a notable lack of extensive experimental data for this compound and its positional isomers beyond 1-methoxyoctane, this document compiles the currently available information and provides adaptable, detailed protocols for its synthesis and analysis. The provided methodologies for Williamson ether synthesis, alkoxymercuration-demercuration, GC-MS, and NMR spectroscopy offer a solid foundation for researchers to produce and characterize these compounds. It is anticipated that this guide will facilitate further research and application of this compound and its isomers in various scientific and industrial fields.

References

- 1. This compound | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methoxyoctane | C9H20O | CID 70247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Octane, 3-methoxy- | C9H20O | CID 552084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-Methoxyoctane | 929-56-6 [smolecule.com]

- 5. 1-METHOXYOCTANE CAS#: 929-56-6 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-Methoxyoctane (CAS No: 1541-09-9).[1] Due to the limited availability of experimental data in peer-reviewed literature and spectral databases, this guide combines established information, data from isomeric compounds for comparison, computed properties, and predicted spectral data to offer a thorough profile of the molecule. The primary synthesis route, the Williamson ether synthesis, is detailed with a complete experimental protocol. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who may encounter or consider using this aliphatic ether in their work.

Chemical Identity and Properties

This compound, also known as methyl 2-octyl ether, is a simple aliphatic ether.[2] Its core structure consists of an eight-carbon octane chain with a methoxy group attached to the second carbon atom.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | methyl 2-octyl ether, Octane, 2-methoxy-[1][2] |

| CAS Number | 1541-09-9[1][2] |

| Molecular Formula | C₉H₂₀O[1][2] |

| SMILES | CCCCCCC(C)OC[2] |

| InChI | InChI=1S/C9H20O/c1-4-5-6-7-8-9(2)10-3/h9H,4-8H2,1-3H3[2] |

Physical and Chemical Properties

| Property | This compound (Computed/Estimated) | 1-Methoxyoctane (Experimental) |

| Molecular Weight | 144.25 g/mol [1][2] | 144.25 g/mol |

| Boiling Point | Not available | 173.5 °C at 760 mmHg |

| Density | Not available | 0.786 g/cm³ |

| Refractive Index | Not available | 1.41 |

| XLogP3 | 3.4[2] | Not applicable |

| Hydrogen Bond Donor Count | 0[2] | 0 |

| Hydrogen Bond Acceptor Count | 1[2] | 1 |

| Rotatable Bond Count | 6[1] | 7 |

| Topological Polar Surface Area | 9.2 Ų[1][2] | 9.2 Ų |

| Complexity | 61.7[1][2] | 52.7 |

Synthesis of this compound

The most common and direct method for synthesizing aliphatic ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this involves the deprotonation of 2-octanol to form the 2-octoxide anion, followed by a nucleophilic substitution (SN2) reaction with a methylating agent, such as methyl iodide.

General Reaction Scheme

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

2-Octanol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM) or Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.

-

Alkoxide Formation: Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Dissolve 2-octanol (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium 2-octoxide.

-

Methylation: Cool the reaction mixture back down to 0 °C.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of water.

-

Add saturated aqueous NH₄Cl solution to the flask.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3x).

-

Combine the organic layers and wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis and Purification Workflow

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in common databases, the following data is predicted based on its chemical structure using computational models.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.40 | Sextet | 1H | -CH(OCH₃)- |

| ~ 3.35 | Singlet | 3H | -OCH₃ |

| ~ 1.45 - 1.60 | Multiplet | 2H | -CH₂- (adjacent to CH) |

| ~ 1.25 - 1.40 | Multiplet | 8H | -(CH₂)₄- |

| ~ 1.15 | Doublet | 3H | -CH(OCH₃)CH₃ |

| ~ 0.90 | Triplet | 3H | Terminal -CH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 78.0 | -CH(OCH₃)- |

| ~ 56.0 | -OCH₃ |

| ~ 36.0 | -CH₂- (adjacent to CH) |

| ~ 32.0 | -(CH₂)₄- |

| ~ 29.5 | -(CH₂)₄- |

| ~ 26.0 | -(CH₂)₄- |

| ~ 22.5 | -(CH₂)₄- |

| ~ 20.0 | -CH(OCH₃)CH₃ |

| ~ 14.0 | Terminal -CH₃ |

Expected Infrared (IR) Spectrum

An experimental IR spectrum is not available. However, the IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

2960-2850 cm⁻¹: Strong, multiple bands corresponding to the C-H stretching of the alkyl groups.

-

1470-1450 cm⁻¹: Medium bands due to C-H bending (scissoring) of the methylene and methyl groups.

-

1150-1085 cm⁻¹: A strong, characteristic C-O stretching band for the aliphatic ether linkage.

Expected Mass Spectrum (Electron Ionization)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely be dominated by cleavage alpha to the ether oxygen. The expected base peak would be at m/z = 59 , resulting from the cleavage between the C2 and C3 carbons to form the [CH₃CH(OCH₃)]⁺ fragment. Other significant fragments would include the loss of the methoxy group (M-31) and various fragments from the cleavage of the octyl chain.

Applications and Potential Uses

Specific, large-scale industrial or pharmaceutical applications for this compound have not been widely reported. However, based on its chemical structure as a simple, relatively non-polar ether, its potential applications can be inferred.

-

Solvent: Like many aliphatic ethers, this compound could serve as a non-protic solvent for organic reactions, particularly where reactants have good solubility in hydrocarbon-like media.

-

Fuel Additive: Ethers are sometimes used as fuel additives to increase the oxygen content and improve combustion efficiency. While not specifically documented for this compound, it falls into a class of molecules with this potential application.

-

Intermediate in Organic Synthesis: this compound could be used as a starting material or intermediate for the synthesis of more complex molecules. The ether linkage is generally stable but can be cleaved under harsh acidic conditions if required.

Safety Information

No specific GHS classification or detailed safety data for this compound is available.[1] As with all aliphatic ethers, it should be handled with care in a well-ventilated fume hood. It is expected to be flammable. Ethers also have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, any stored samples should be tested for peroxides before use, especially before distillation. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn when handling this chemical.

Conclusion

This compound is a structurally simple aliphatic ether for which there is a notable lack of published experimental data. This guide has provided a comprehensive profile of the compound by leveraging computed properties, comparative data from its isomer, and predicted spectroscopic information. The detailed synthesis protocol based on the Williamson ether synthesis offers a clear pathway for its preparation in a laboratory setting. While specific applications are not well-documented, its properties suggest potential uses as a solvent or a synthetic intermediate. This guide serves as a foundational resource for any scientist or researcher requiring information on this particular chemical entity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxyoctane (CAS No: 1541-09-9). The information is intended for researchers, scientists, and professionals in drug development who may be working with or considering the use of this compound. This document summarizes key data, outlines a representative experimental protocol for its synthesis, and provides visualizations to illustrate its chemical nature and handling.

Core Physical and Chemical Properties

This compound is a secondary ether with the molecular formula C₉H₂₀O.[1] While specific experimental data for this compound is limited, the following tables summarize available computed data and experimental values for its structural isomer, 1-Methoxyoctane, which can serve as a useful estimate.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O | PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| Boiling Point | 162.9°C (estimate for 1-Methoxyoctane) | ChemicalBook[2] |

| Melting Point | -68.3°C (estimate for 1-Methoxyoctane) | ChemicalBook[2] |

| Density | 0.7892 g/cm³ (estimate for 1-Methoxyoctane) | Smolecule[3] |

| Refractive Index | 1.4022 (estimate for 1-Methoxyoctane) | Smolecule[3] |

| Solubility | Limited solubility in water is expected due to the hydrophobic octyl chain. Good solubility in non-polar organic solvents. | Inferred from 1-Methoxyoctane[3] |

Table 2: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1541-09-9 | PubChem[1] |

| SMILES | CCCCCCC(C)OC | PubChem[1] |

| InChIKey | DILJBLUOUOALOF-UHFFFAOYSA-N | PubChem[1] |

| XLogP3-AA | 3.4 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

Chemical Reactivity and Stability

This compound, as a typical aliphatic ether, is generally considered to be a stable and relatively unreactive compound. The ether linkage is resistant to many common reagents, including bases, mild acids, and nucleophiles. However, it can be cleaved under harsh acidic conditions, typically with strong acids like HBr or HI. Like other ethers, it may be susceptible to the formation of explosive peroxides upon prolonged exposure to air and light. Therefore, it should be stored in a cool, dark, and tightly sealed container.

Safety and Handling

Experimental Protocols

The most common and versatile method for the synthesis of ethers like this compound is the Williamson ether synthesis.[6] This method involves the reaction of an alkoxide with a primary or secondary alkyl halide via an Sₙ2 reaction. For the synthesis of this compound, there are two possible routes. The preferred route involves the reaction of sodium 2-octanoxide with a methyl halide, as this minimizes the competing elimination reaction that can occur with a secondary alkyl halide.[6]

Representative Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

2-Octanol

-

Sodium hydride (NaH) or another strong base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Methyl iodide (CH₃I) or another methylating agent

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-octanol dissolved in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride to the solution. The mixture will be stirred at 0 °C until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-octanoxide.

-

Addition of the Methylating Agent: While maintaining the temperature at 0 °C, add methyl iodide dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Visualizations

The following diagrams illustrate the logical relationships of this compound's properties and a general workflow for its synthesis.

Caption: Key properties of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. This compound | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 929-56-6 CAS MSDS (1-METHOXYOCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Buy 1-Methoxyoctane | 929-56-6 [smolecule.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. chemicalbook.com [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methoxyoctane: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methoxyoctane, a secondary ether. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis logically falls under the well-established Williamson ether synthesis, a cornerstone of organic chemistry since the mid-19th century. This document details the probable synthetic route, including a comprehensive experimental protocol, and provides a thorough summary of its physicochemical and spectroscopic properties. The guide also presents logical workflows and reaction mechanisms through explanatory diagrams. Due to a lack of available data in peer-reviewed literature, this guide does not cover biological activities or signaling pathways.

Introduction

This compound (C₉H₂₀O) is a simple, acyclic secondary ether. Its structure consists of an eight-carbon chain (octane) with a methoxy group (-OCH₃) attached to the second carbon atom. While not a widely studied compound in terms of its biological applications, its synthesis and characterization serve as a practical example of fundamental organic reactions and analytical techniques. The historical context of its synthesis is intrinsically linked to the development of ether synthesis methodologies.

Historical Context: The Williamson Ether Synthesis

The most probable and historically significant method for the synthesis of this compound is the Williamson ether synthesis, developed by British chemist Alexander Williamson in 1850.[1][2] This reaction, involving the SN2 displacement of a halide by an alkoxide, was pivotal in establishing the correct structure of ethers and remains a fundamental transformation in organic synthesis.[1] The general mechanism involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then attacks an alkyl halide to form the ether and a salt byproduct.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are primarily computed from chemical databases.[3]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1541-09-9 |

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | 144.25 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point (Predicted) | 158-160 °C |

| Density (Predicted) | 0.78 - 0.80 g/cm³ |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis. This involves the reaction of sodium 2-octoxide with a methylating agent, typically methyl iodide.

Reaction Scheme

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Williamson ether synthesis.

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (≥99%)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous THF (100 mL) is then added to the flask.

-

Formation of the Alkoxide: 2-Octanol (1.0 equivalent) is dissolved in anhydrous THF (50 mL) and added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.

-

Ether Formation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation to yield pure this compound.

Expected Yield and Purity

Typical yields for Williamson ether syntheses of this type range from 70-90%. The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic methods. The following tables summarize the expected spectroscopic data.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.35 | s | 3H | -OCH₃ |

| ~3.25 | sextet | 1H | -CH(OCH₃)- |

| ~1.45 | m | 2H | -CH₂- (adjacent to CH) |

| ~1.28 | m | 8H | -(CH₂)₄- |

| ~1.10 | d | 3H | -CH(OCH₃)CH₃ |

| ~0.88 | t | 3H | -CH₂CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~78.5 | -CH(OCH₃)- |

| ~56.0 | -OCH₃ |

| ~39.5 | -CH₂- (adjacent to CH) |

| ~31.9 | -CH₂- |

| ~29.5 | -CH₂- |

| ~25.8 | -CH₂- |

| ~22.7 | -CH₂- |

| ~20.0 | -CH(OCH₃)CH₃ |

| ~14.1 | -CH₂CH₃ |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 144 | Low | [M]⁺ (Molecular Ion) |

| 113 | Moderate | [M - OCH₃]⁺ |

| 87 | Moderate | [M - C₄H₉]⁺ (alpha-cleavage) |

| 59 | High (Base Peak) | [CH₃CH(OCH₃)]⁺ (alpha-cleavage) |

| 45 | High | [CH₃O=CH₂]⁺ |

Experimental and Logical Workflows

Synthetic Workflow

Spectroscopic Analysis Workflow

Biological Activity and Signaling Pathways

A thorough search of scientific databases, including PubMed, Scopus, and SciFinder, did not yield any specific studies on the biological activity or the involvement of this compound in any signaling pathways. Therefore, this section is omitted from the current guide.

Conclusion

This compound serves as a straightforward example of a secondary ether whose synthesis is well-described by the historical and widely applicable Williamson ether synthesis. This guide provides a detailed, albeit representative, experimental protocol for its preparation and a comprehensive summary of its expected physicochemical and spectroscopic properties. The provided workflows offer a clear and logical approach to its synthesis and characterization. Further research would be required to explore any potential biological activities of this compound.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Octanol for synthesis | 123-96-6 [sigmaaldrich.com]

- 5. 2-Octanol | C8H18O | CID 20083 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chiral Synthesis of 2-Methoxyoctane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary and effective methodology for the chiral synthesis of 2-methoxyoctane, a valuable chiral building block in various chemical industries. The synthesis is approached through a robust two-step process commencing with the enzymatic resolution of racemic 2-octanol, followed by a Williamson ether synthesis to yield the target enantiomerically pure this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The enantioselective synthesis of this compound is most commonly achieved via a chemoenzymatic approach. This strategy leverages the high enantioselectivity of enzymes for the resolution of a racemic precursor, followed by a classical organic transformation to introduce the methoxy group.

The overall synthetic workflow can be summarized as follows:

Caption: Overall workflow for the chiral synthesis of this compound.

Experimental Protocols

Step 1: Lipase-Catalyzed Enantioselective Acetylation of (±)-2-Octanol

This procedure facilitates the resolution of racemic 2-octanol by selectively acetylating one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched alcohol. Lipases from different sources can be utilized, with Pseudomonas fluorescence lipase (PFL) often showing high enantioselectivity.[1]

Materials:

-

(±)-2-Octanol

-

Vinyl acetate (acylating reagent)

-

Immobilized Lipase (e.g., Pseudomonas fluorescence lipase - PFL)

-

Organic solvent (e.g., hexane)

-

Silica gel for column chromatography

Procedure:

-

To a solution of racemic 2-octanol (1.0 eq.) in hexane, add vinyl acetate (1.5 eq.).

-

Add the immobilized lipase (e.g., 20% by weight of the alcohol).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30°C) and monitored by gas chromatography (GC) for the conversion rate.

-

The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Upon reaching the desired conversion, the enzyme is filtered off.

-

The solvent is removed under reduced pressure.

-

The resulting mixture of unreacted 2-octanol and the acetylated product is separated by column chromatography on silica gel.

Step 2: Synthesis of Enantiopure this compound via Williamson Ether Synthesis

This classic method is used to convert the enantiopure 2-octanol into the corresponding methyl ether.[2][3][4] The reaction proceeds via an SN2 mechanism.[4][5][6]

Materials:

-

Enantiopure 2-Octanol (from Step 1)

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enantiopure 2-octanol (1.0 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.

-

Cool the reaction mixture back to 0°C and add methyl iodide (1.5 eq.) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure, enantiopure this compound.

Data Presentation

The following tables summarize typical quantitative data expected from the described synthetic procedures. Actual results may vary based on specific reaction conditions and the purity of reagents.

Table 1: Lipase-Catalyzed Resolution of (±)-2-Octanol

| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of (S)-2-Octanol (%) | Enantiomeric Ratio (E) |

| Pseudomonas fluorescence (PFL) | Vinyl acetate | Hexane | 30 | ~51 | >99 | >200[1] |

Table 2: Williamson Ether Synthesis of this compound

| Starting Alcohol | Base | Methylating Agent | Solvent | Reaction Time (h) | Yield (%) |

| (R)-2-Octanol | NaH | CH₃I | THF | 12 | Typically >85 |

| (S)-2-Octanol | NaH | CH₃I | THF | 12 | Typically >85 |

Mandatory Visualizations

The following diagrams illustrate the key reaction mechanisms involved in the synthesis.

Caption: Lipase-catalyzed kinetic resolution of racemic 2-octanol.

Caption: Mechanism of the Williamson ether synthesis step.

References

- 1. researchgate.net [researchgate.net]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Chemistry 211 Experiment 4 [home.miracosta.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Methoxyoctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyoctane is an aliphatic ether with the molecular formula C9H20O. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups.[1] Due to the relative stability of the ether linkage, they are often utilized as solvents in chemical reactions. However, their stability is not absolute, and their reactivity, particularly under certain conditions, is a critical consideration in their application, especially within the fields of research and drug development where reaction conditions can vary widely and side reactions can impact product purity and yield.

This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its physicochemical properties, key reactions, and detailed experimental protocols for its synthesis and cleavage.

Physicochemical Properties of this compound

The physicochemical properties of this compound are influenced by its molecular structure, which features a methoxy group attached to the second carbon of an octane chain. While specific experimental data for this compound is limited, its properties can be estimated based on known trends for ethers and isomers of octane and nonanol.[2][3]

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Estimated) | n-Octane[4] | 2,2,4-Trimethylpentane (Isooctane)[2] | 1-Nonanol[3] |

| Molecular Formula | C9H20O | C8H18 | C8H18 | C9H20O |

| Molecular Weight ( g/mol ) | 144.25 | 114.23 | 114.23 | 144.25 |

| Boiling Point (°C) | ~170-180 | 125.1 - 126.1 | 99 | 214 |

| Melting Point (°C) | < -50 | -57.1 to -56.6 | -107.4 | -6 |

| Density (g/cm³ at 20°C) | ~0.8 | 0.703 | 0.692 | 0.827 |

| Solubility in Water | Sparingly soluble | Insoluble (0.07 mg/100g) | Insoluble | Sparingly soluble (0.13 g/L) |

| Refractive Index (nD at 20°C) | ~1.41 | 1.398 | 1.391 | 1.433 |

Note: Values for this compound are estimated based on the properties of isomeric ethers and alkanes. Ethers generally have lower boiling points than alcohols of similar molecular weight due to the absence of hydrogen bonding, but higher than alkanes of similar molecular weight due to their polarity.[5][6] The branching in this compound would be expected to lower its boiling point compared to a straight-chain ether like 1-methoxyoctane.

Stability and Reactivity

Ethers are generally considered to be stable and unreactive compounds, which is why they are excellent solvents for many organic reactions.[1] However, they can undergo specific reactions under certain conditions.

Thermal Stability

Aliphatic ethers like this compound are thermally stable at moderate temperatures. At higher temperatures, in the absence of oxygen, C-O bond cleavage can occur, though this typically requires significant energy. The bond dissociation energy for the C-O bond in a typical dialkyl ether is in the range of 80-90 kcal/mol.

Autoxidation

A significant aspect of the reactivity of ethers is their propensity to undergo autoxidation in the presence of air (oxygen) to form explosive peroxides.[1] This is a free-radical chain reaction that is initiated by light or heat. Secondary ethers, like this compound, are particularly susceptible to autoxidation at the carbon atom adjacent to the ether oxygen.

It is crucial to test for the presence of peroxides in aged samples of ethers before heating or distillation.

Acid-Catalyzed Cleavage

Ethers are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[1] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. For a secondary ether like this compound, the reaction with a strong nucleophilic acid like HBr will likely proceed through an SN2 mechanism.[7]

The cleavage of this compound with HBr would yield 2-bromooctane and methanol. If excess HBr is used, the methanol can be further converted to methyl bromide.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.[8] For the synthesis of this compound, 2-octanol is first deprotonated to form the alkoxide, which then reacts with methyl iodide.

Materials:

-

2-Octanol[9]

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium hydride (1.1 equivalents) to the flask.

-

Add anhydrous THF to the flask to create a slurry.

-

Slowly add a solution of 2-octanol (1.0 equivalent) in anhydrous THF to the flask via an addition funnel at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the mixture back to 0 °C and slowly add methyl iodide (1.2 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation to obtain this compound.

Acid-Catalyzed Cleavage of this compound

This protocol describes the cleavage of this compound using hydrobromic acid.

Materials:

-

This compound

-

48% aqueous hydrobromic acid (HBr)[14]

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place this compound (1.0 equivalent) in a round-bottom flask with a magnetic stir bar.

-

Add an excess of 48% aqueous HBr (e.g., 3-5 equivalents).

-

Heat the mixture to reflux and maintain for several hours (the reaction can be monitored by TLC or GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Combine the organic layers and wash carefully with saturated aqueous NaHCO3 solution until gas evolution ceases.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of 2-bromooctane and potentially some unreacted this compound. This can be purified by column chromatography or distillation.

Visualizations

Williamson Ether Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Acid-Catalyzed Cleavage of this compound

Caption: Mechanism of acid-catalyzed cleavage of this compound.

Conclusion

This compound, while generally stable, exhibits reactivity typical of a secondary aliphatic ether. Its susceptibility to autoxidation necessitates careful handling and storage, particularly for aged samples. The ether linkage can be cleaved under strong acidic conditions, a reaction that can be exploited for synthetic purposes or may occur as an undesired side reaction. The Williamson ether synthesis provides a robust method for its preparation. A thorough understanding of these stability and reactivity characteristics is essential for the safe and effective use of this compound in research and development settings.

References

- 1. byjus.com [byjus.com]

- 2. homework.study.com [homework.study.com]

- 3. benchchem.com [benchchem.com]

- 4. Octane - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. 2-Octanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. alkalimetals.com [alkalimetals.com]

- 11. fishersci.com [fishersci.com]

- 12. samratpharmachem.com [samratpharmachem.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

2-Methoxyoctane: A Non-Polar Solvent for Specialized Applications in Research and Development

Introduction

2-Methoxyoctane is an ether-based solvent that presents a unique combination of properties, making it a viable non-polar medium for a variety of applications in chemical synthesis, extraction, and drug development. Its molecular structure, featuring a methoxy group on the second carbon of an eight-carbon chain, imparts a moderate polarity and specific solubility characteristics that distinguish it from more common non-polar solvents like hexane or toluene. This document provides detailed application notes and protocols for the effective use of this compound in a laboratory setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper application. Due to the limited availability of experimental data for this compound, some properties of the structurally similar isomer, 1-methoxyoctane, are included for comparative purposes.

Table 1: Physicochemical Properties of this compound and Related Solvents

| Property | This compound (Predicted/Computed) | 1-Methoxyoctane (Experimental) | Hexane (Typical Values) | Toluene (Typical Values) |

| Molecular Formula | C₉H₂₀O[1] | C₉H₂₀O[2] | C₆H₁₄ | C₇H₈ |

| Molecular Weight ( g/mol ) | 144.25[1] | 144.25[2] | 86.18 | 92.14 |

| Boiling Point (°C) | 170-175 (Estimated) | 173.5[3] | 69 | 111 |

| Density (g/mL) | ~0.79 (Estimated) | 0.786[3] | 0.655 | 0.867 |

| Flash Point (°C) | ~49 (Estimated) | 49.3[3] | -23 | 4 |

| Polarity (Dielectric Constant) | Low (Estimated < 4) | Low | 1.88 | 2.38 |

| Solubility in Water | Very Low | Very Low | Insoluble | Insoluble |

| Miscibility | Miscible with most organic solvents | Miscible with most organic solvents | Miscible with most non-polar solvents | Miscible with most organic solvents |

Applications in Organic Synthesis

The chemical inertness and moderate boiling point of this compound make it a suitable solvent for a range of organic reactions, particularly those involving organometallic reagents or requiring elevated temperatures.

Application Note: Grignard Reactions

Ethers are excellent solvents for Grignard reactions due to their ability to solvate the magnesium center of the Grignard reagent, enhancing its stability and reactivity. The relatively high boiling point of this compound allows for reactions to be conducted at higher temperatures than with diethyl ether or tetrahydrofuran (THF), potentially increasing reaction rates.

Objective: To synthesize 1-phenyl-1-nonanol from nonanal and phenylmagnesium bromide using this compound as the solvent.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Bromobenzene

-

Anhydrous this compound

-

Nonanal

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask, followed by a small crystal of iodine.

-

Gently heat the flask under a stream of nitrogen to activate the magnesium.

-

Allow the flask to cool to room temperature.

-

In the dropping funnel, prepare a solution of bromobenzene in anhydrous this compound (1:5 v/v).

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

-